5-(3-Aminopropyl)pyrrolidin-2-one
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Overview
Description
5-(3-Aminopropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H14N2O It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, which is a common structural motif in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization: One common method involves the amination of functionalized acyclic substrates followed by cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Another approach is the oxidation of pyrrolidine derivatives, which can lead to the formation of pyrrolidin-2-one.
Ring Expansion: The ring expansion of β-lactams or cyclopropylamides can also be used to synthesize pyrrolidin-2-one derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidin-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(3-Aminopropyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to downstream biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A parent compound with a similar structure but lacking the aminopropyl group.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups that confer different biological activities.
Prolinol: A related compound with a hydroxyl group instead of the aminopropyl group.
Uniqueness
5-(3-Aminopropyl)pyrrolidin-2-one is unique due to its specific functional group arrangement, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its aminopropyl group enhances its reactivity and potential as a building block for more complex molecules .
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-(3-aminopropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c8-5-1-2-6-3-4-7(10)9-6/h6H,1-5,8H2,(H,9,10) |
InChI Key |
XPSSBZIJEQAULK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CCCN |
Origin of Product |
United States |
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